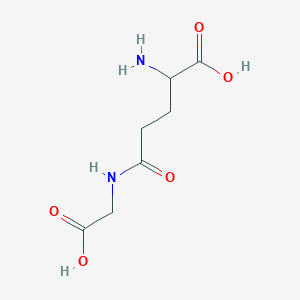

γ-Glutamylglycin

Übersicht

Beschreibung

Diese Verbindung ist bekannt für ihre Rolle als kompetitiver Antagonist von AMPA-Rezeptoren, die an der schnellen synaptischen Übertragung im zentralen Nervensystem beteiligt sind .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von H-GAMMA-D-GLU-GLY-OH beinhaltet typischerweise die Kupplung von D-Glutaminsäure mit Glycin. Dies kann durch Standard-Peptidsynthesetechniken wie Festphasen-Peptidsynthese (SPPS) oder Lösungsphasensynthese erreicht werden. Die Reaktionsbedingungen beinhalten oft die Verwendung von Kupplungsreagenzien wie Carbodiimiden (z. B. DCC oder EDC) und Aktivierungsmitteln wie HOBt oder HOAt, um die Bildung der Peptidbindung zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von H-GAMMA-D-GLU-GLY-OH kann die großtechnische Peptidsynthese mit automatisierten Peptidsynthesizern umfassen. Diese Maschinen können Peptide effizient herstellen, indem sie Aminosäuren sequenziell zu einer wachsenden Peptidkette hinzufügen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und beinhaltet oft Reinigungsschritte wie Hochleistungsflüssigkeitschromatographie (HPLC), um das gewünschte Produkt zu isolieren .

Wissenschaftliche Forschungsanwendungen

H-GAMMA-D-GLU-GLY-OH hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung in Studien zur Peptidsynthese und -reaktionen verwendet.

Wirkmechanismus

H-GAMMA-D-GLU-GLY-OH übt seine Wirkung aus, indem es kompetitiv an AMPA-Rezeptoren bindet und so die Wirkung von Glutamat, dem primären exzitatorischen Neurotransmitter im zentralen Nervensystem, hemmt. Diese Hemmung reduziert die exzitatorische synaptische Übertragung, was je nach Kontext verschiedene physiologische Wirkungen haben kann .

Wirkmechanismus

Target of Action

Gamma-Glutamylglycine is a dipeptide that is commonly produced from polypeptides by the action of the enzyme dipeptidyl peptidase . It is known to activate G-cells found in the stomach to secrete gastrin . It also has a structure similar to gamma-aminobutyric acid (GABA), making it an excitatory amino acid receptor antagonist .

Mode of Action

Gamma-Glutamylglycine interacts with its targets, primarily the G-cells in the stomach, and triggers the secretion of gastrin . As an excitatory amino acid receptor antagonist, it may also interact with GABA receptors, potentially influencing neurotransmission .

Biochemical Pathways

Gamma-Glutamylglycine is involved in the gamma-glutamyl cycle, a critical biochemical pathway for maintaining cellular redox homeostasis . The gamma-glutamyl cycle involves the enzyme gamma-glutamyl transpeptidase (γ-GT), which cleaves the gamma-glutamyl amide bond of glutathione to give cysteinylglycine . The released gamma-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Pharmacokinetics

The pharmacokinetics of gamma-Glutamylglycine involve its absorption and distribution within the body. Dietary proteins are digested to dipeptides and amino acids, and the dipeptides, including gamma-Glutamylglycine, are absorbed more rapidly than the amino acids because their uptake involves a separate mechanism .

Result of Action

The action of gamma-Glutamylglycine results in the secretion of gastrin from G-cells in the stomach . This can influence various digestive processes. As an excitatory amino acid receptor antagonist, it may also impact neurotransmission .

Action Environment

The action, efficacy, and stability of gamma-Glutamylglycine can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect the activity of the enzymes involved in its production and degradation

Biochemische Analyse

Biochemical Properties

Gamma-Glutamylglycine is known to interact with enzymes such as gamma-glutamyl transpeptidases (γ-GTs), which belong to the N-terminal nucleophile hydrolase superfamily . These enzymes cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Cellular Effects

Gamma-Glutamylglycine is known to have physiological or cell-signaling effects . It plays a role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione, hence it is a critical molecule in maintaining cellular redox homeostasis .

Molecular Mechanism

The molecular mechanism of gamma-Glutamylglycine involves its interaction with gamma-glutamyl transpeptidases (γ-GTs). These enzymes cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Metabolic Pathways

Gamma-Glutamylglycine is involved in the gamma-glutamyl cycle, a metabolic pathway that regulates the cellular levels of the antioxidant molecule glutathione .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-GAMMA-D-GLU-GLY-OH typically involves the coupling of D-glutamic acid with glycine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of H-GAMMA-D-GLU-GLY-OH may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids to a growing peptide chain. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-GAMMA-D-GLU-GLY-OH kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können oxidierte Formen in ihren reduzierten Zustand zurückverwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion. Substitutionsreaktionen können je nach gewünschter Transformation Nukleophile oder Elektrophile umfassen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während die Reduktion die ursprüngliche Verbindung regenerieren kann. Substitutionsreaktionen können verschiedene substituierte Derivate erzeugen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gamma-L-Glutamylglycin: Ähnlich in der Struktur, unterscheidet sich jedoch in der Stereochemie des Glutaminsäurerests.

Gamma-Glutamylcystein: Enthält Cystein anstelle von Glycin, was zu unterschiedlichen biologischen Aktivitäten führt.

Einzigartigkeit

H-GAMMA-D-GLU-GLY-OH ist aufgrund seiner spezifischen Stereochemie und seiner Rolle als kompetitiver Antagonist von AMPA-Rezeptoren einzigartig. Dies unterscheidet es von anderen Gamma-Glutamylpeptiden, die möglicherweise andere biologische Ziele und Aktivitäten haben .

Eigenschaften

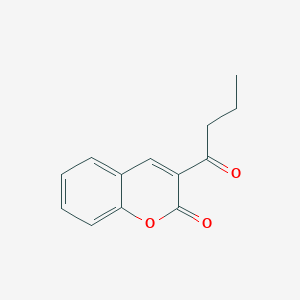

IUPAC Name |

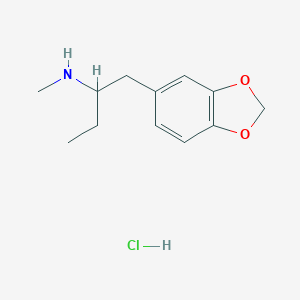

2-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIJGUBIMXQCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948-29-4 | |

| Record name | gamma-Glutamylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-L-.gamma.-glutamyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone:

ANone: The provided research doesn't directly address the material compatibility or stability of γ-Glutamylglycine under various conditions. Further research is needed to evaluate its suitability for specific applications and its behavior in different environments.

A: The provided research primarily focuses on γ-Glutamylglycine as a metabolite and product of enzymatic reactions, particularly within the gamma-glutamyl cycle. [] There isn't sufficient evidence to suggest inherent catalytic properties or direct applications of γ-Glutamylglycine itself based on these studies.

A: The provided research primarily focuses on γ-Glutamylglycine's role as a naturally occurring dipeptide within metabolic pathways. [] There isn't sufficient information to establish a comprehensive SAR profile or analyze the impact of structural modifications on its activity.

ANone: The research papers provided don't specifically address stability and formulation strategies for γ-Glutamylglycine. Further research is needed to understand its stability profile and develop suitable formulations if required for specific applications.

ANone: The research provided doesn't offer specific insights into the PK/PD profile or in vivo activity of γ-Glutamylglycine. Further investigation is necessary to elucidate its absorption, distribution, metabolism, excretion, and potential therapeutic effects.

ANone: The provided research doesn't describe studies directly investigating the therapeutic efficacy of γ-Glutamylglycine in cellular or animal models. Further research is necessary to assess its potential therapeutic benefits.

ANone: The available research doesn't provide insights into resistance mechanisms related to γ-Glutamylglycine. Further investigations are needed to assess potential resistance development and cross-resistance patterns if it were to be considered as a therapeutic agent.

ANone: The provided research doesn't present specific toxicological data for γ-Glutamylglycine. While it's a naturally occurring metabolite, comprehensive toxicological studies are essential to evaluate its safety profile, potential adverse effects, and long-term consequences.

ANone: The provided research focuses on the endogenous role of γ-Glutamylglycine and doesn't explore targeted drug delivery approaches. Further investigations are needed to assess its potential as a therapeutic agent and develop efficient delivery methods.

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry, is commonly employed for the analysis of dipeptides like γ-Glutamylglycine. [, ] These techniques offer high sensitivity and selectivity, enabling researchers to identify and quantify these compounds in complex biological matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)

![2-[(4-methoxyphenyl)methylideneamino]ethanol](/img/structure/B158360.png)